(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 3,4-dihydroxybenzaldehyde with 1-methyl-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may interact with specific enzymes or receptors, modulating biological pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione lies in its specific structure, which combines a dihydroxyphenyl group with a diazinane trione core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H10N2O5 |
---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H10N2O5/c1-14-11(18)7(10(17)13-12(14)19)4-6-2-3-8(15)9(16)5-6/h2-5,15-16H,1H3,(H,13,17,19)/b7-4+ |
InChI Key |
KLGCHQXZEAOCAY-QPJJXVBHSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C(=O)NC1=O |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)O)C(=O)NC1=O |
Origin of Product |
United States |
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